Cas no 10189-78-3 (6,11-Dihydro-5h-pyrido2,3-b1,5benzodiazepin-5-one)

6,11-Dihydro-5h-pyrido2,3-b1,5benzodiazepin-5-one 化学的及び物理的性質
名前と識別子
-
- 6,11-Dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepin-5-one
- 5H-Pyrido[2,3-b][1,5]benzodiazepin-5-one,6,11-dihydro-
- 6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
- 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-
- 6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-on
- 6,11-Dihydro-5H-pyrido-[2,3-b][1,5]-benzodiazepine-5-one
- 6,11-dihydropyrido[2,3-b][1,5]benzodiazepin-5(6H)-one
- 6H-pyrido< 2,3-b> < 1,5> benzodiazepin-5(11H)-one
- AC1L9QTW
- AO-095
- Oprea1_170599
- SureCN5937366
- 2,4,10-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-one
- 6,11-Dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
- 6,11-dihydropyrido[3,2-c][1,5]benzodiazepin-5-one
- 10189-78-3
- DTXSID80144315
- SMR000161257
- AKOS001847999
- CS-0062213
- NCGC00247239-01
- MLS000537582
- SFRAVXBSPHJEBZ-UHFFFAOYSA-N
- FT-0729547
- SCHEMBL17786321
- 5H-Pyrido[2,3-b][1,5]benzodiazepin-5-one, 6,11-dihydro-
- SCHEMBL5937366
- CHEMBL72135
- W-200654
- MFCD01568823
- 9N-757
- AO-095/42800781
- HMS2189D14
- DB-058720
- 2,4,10-TRIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(15),3(8),4,6,11,13-HEXAEN-9-ONE
- 6,11-Dihydro-5h-pyrido2,3-b1,5benzodiazepin-5-one
-
- MDL: MFCD01568823
- インチ: InChI=1S/C12H9N3O/c16-12-8-4-3-7-13-11(8)14-9-5-1-2-6-10(9)15-12/h1-7H,(H,13,14)(H,15,16)
- InChIKey: SFRAVXBSPHJEBZ-UHFFFAOYSA-N
- ほほえんだ: O=C1C=2C=CC=NC2NC3=CC=CC=C3N1
計算された属性
- せいみつぶんしりょう: 211.07467
- どういたいしつりょう: 211.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 密度みつど: 1.275
- ゆうかいてん: 283-287 ºC
- PSA: 54.02
6,11-Dihydro-5h-pyrido2,3-b1,5benzodiazepin-5-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D280341-100mg |
6,11-Dihydro-5h-pyrido[2,3-b][1,5]benzodiazepin-5-one |
10189-78-3 | 100mg |
$ 230.00 | 2022-06-05 | ||
eNovation Chemicals LLC | Y1001901-1g |
6,11-Dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepin-5-one |
10189-78-3 | 95% | 1g |
$500 | 2024-07-24 | |
abcr | AB343523-500mg |
6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one, 90%; . |
10189-78-3 | 90% | 500mg |
€678.60 | 2024-06-08 | |
abcr | AB343523-1g |
6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one, 90%; . |
10189-78-3 | 90% | 1g |
€586.20 | 2025-02-21 | |
Aaron | AR0006JQ-500mg |
5H-Pyrido[2,3-b][1,5]benzodiazepin-5-one, 6,11-dihydro- |
10189-78-3 | 95% | 500mg |
$252.00 | 2023-12-16 | |
Aaron | AR0006JQ-250mg |
5H-Pyrido[2,3-b][1,5]benzodiazepin-5-one, 6,11-dihydro- |
10189-78-3 | 95% | 250mg |
$178.00 | 2023-12-16 | |
A2B Chem LLC | AA07386-1g |
6,11-Dihydro-5h-pyrido[2,3-b][1,5]benzodiazepin-5-one |
10189-78-3 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AA07386-5mg |
6,11-Dihydro-5h-pyrido[2,3-b][1,5]benzodiazepin-5-one |
10189-78-3 | >90% | 5mg |
$214.00 | 2024-04-20 | |
Ambeed | A760803-5g |
6,11-Dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepin-5-one |
10189-78-3 | 95+% | 5g |
$3100.0 | 2024-08-02 | |
eNovation Chemicals LLC | Y1001901-5g |
6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepin-5-one |
10189-78-3 | 95% | 5g |
$1500 | 2025-02-25 |
6,11-Dihydro-5h-pyrido2,3-b1,5benzodiazepin-5-one 関連文献
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
6,11-Dihydro-5h-pyrido2,3-b1,5benzodiazepin-5-oneに関する追加情報
6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one: A Comprehensive Overview
CAS No. 10189-78-3, commonly referred to as 6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one, is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzodiazepines, a group of drugs known for their anxiolytic, sedative, and hypnotic properties. However, 6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one exhibits distinct structural and functional characteristics that set it apart from traditional benzodiazepines.
The molecular structure of CAS No. 10189-78-3 is characterized by a fused bicyclic system consisting of a pyridine ring and a benzodiazepine moiety. This unique arrangement contributes to its pharmacodynamic properties and potential therapeutic applications. Recent studies have highlighted its potential as a modulator of GABA receptors, which are critical in regulating neuronal activity and maintaining CNS homeostasis.
One of the most intriguing aspects of 6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one is its ability to interact with GABA-A receptors in a manner distinct from conventional benzodiazepines. Unlike traditional agents that bind to the same site on the receptor complex, this compound exhibits partial agonism at certain subtypes of GABA-A receptors. This differential interaction may confer unique therapeutic benefits while potentially reducing the risk of side effects associated with traditional benzodiazepines.
Preliminary research on CAS No. 10189-78-3 has demonstrated promising results in preclinical models of anxiety and sleep disorders. Studies conducted in rodent models have shown that this compound exhibits anxiolytic effects comparable to those of diazepam but with a more favorable safety profile. Furthermore, its ability to enhance slow-wave sleep without significantly affecting rapid eye movement (REM) sleep suggests potential utility in the treatment of insomnia.
The synthesis of 6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one involves a multi-step process that combines principles from organic chemistry and medicinal chemistry. The key steps include the formation of the pyridine ring system and subsequent cyclization to form the benzodiazepine moiety. Recent advancements in synthetic methodology have enabled researchers to optimize the synthesis process, improving both yield and purity.
In terms of pharmacokinetics, CAS No. 10189-78-3 demonstrates moderate oral bioavailability and undergoes hepatic metabolism via cytochrome P450 enzymes. Its half-life is relatively short compared to other benzodiazepines; however, this characteristic may be advantageous in certain clinical settings where rapid onset and offset are desired.
The potential clinical applications of 6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one extend beyond anxiety and sleep disorders. Preclinical data suggest that it may also be effective in treating conditions such as epilepsy and neurodegenerative diseases where GABAergic dysfunction plays a role. Additionally, its unique receptor binding profile raises the possibility of developing formulations with reduced dependence liability compared to traditional benzodiazepines.
In conclusion,CAS No. 10189-78-3, or6,11-Dihydro-5H-pyrido[2,b][b,b]benzodiazepinone, represents an exciting advancement in the field of CNS drug development. Its novel mechanism of action combined with favorable pharmacokinetic properties positions it as a promising candidate for addressing unmet medical needs in anxiety disorders and beyond.
10189-78-3 (6,11-Dihydro-5h-pyrido2,3-b1,5benzodiazepin-5-one) 関連製品
- 2156236-71-2(3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3-ol)
- 2171762-14-2(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}butanoic acid)
- 24579-70-2(Diethylcarbamic acid)
- 2229184-23-8(tert-butyl N-1-(2,2-difluoroacetyl)cyclopentylcarbamate)
- 2229399-05-5(5-3-fluoro-5-(trifluoromethyl)phenyl-1,2-oxazol-4-amine)
- 1873607-81-8(1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amine)
- 2210137-00-9(5-4-(benzenesulfonyl)piperidine-1-carbonyl-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one)
- 1803688-72-3(4-(Difluoromethyl)-5-(fluoromethyl)-2-iodopyridine)
- 2309186-16-9(1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine)
- 852137-42-9(N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide)
